N-cyclohexyl-4-methoxybenzamide
Overview
Description
N-cyclohexyl-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with cyclohexylamine. The reaction is often facilitated by the use of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-methoxybenzamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield cyclohexylamine and 4-methoxybenzoic acid.
Substitution Reactions: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Hydrolysis: Typically carried out using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Substitution Reactions: Electrophilic aromatic substitution reactions may use reagents such as bromine or nitric acid under controlled conditions to introduce new functional groups onto the benzene ring.
Major Products Formed
Hydrolysis: Cyclohexylamine and 4-methoxybenzoic acid.
Substitution Reactions: Depending on the reagent used, products may include brominated or nitrated derivatives of this compound.
Scientific Research Applications
N-cyclohexyl-4-methoxybenzamide has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents due to its ability to interact with biological targets.
Materials Science: The compound’s structural properties make it suitable for use in the design of novel materials with specific functionalities.
Biological Studies: It has been used in studies investigating protein-protein interactions and the inhibition of protein aggregation.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar in structure but with a hydroxyl group instead of a methoxy group.
N-cyclohexyl-4-bromo-3-methoxybenzamide: Contains a bromine atom on the benzene ring.
Uniqueness
N-cyclohexyl-4-methoxybenzamide is unique due to the presence of both the cyclohexyl and methoxy groups, which confer specific chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
N-cyclohexyl-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-13-9-7-11(8-10-13)14(16)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMPTCOVSXOBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323453 | |
Record name | N-cyclohexyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33739-91-2 | |
Record name | NSC404048 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-cyclohexyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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